2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Overview
Description
2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: is a chemical compound that belongs to the class of morpholines, which are characterized by their nitrogen-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrazole core. One common synthetic route includes the reaction of 4-methyl-1H-pyrazol-3-ylamine with 2-methylmorpholine under acidic conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: has several scientific research applications:
Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in studying biological processes.
Medicine: : Potential therapeutic applications, such as antileishmanial and antimalarial activities, have been explored.
Industry: : It can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which 2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes or proteins essential for the survival of the pathogens. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: can be compared with other similar compounds, such as pyrazole derivatives and morpholine derivatives . These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound lies in its specific combination of the pyrazole and morpholine moieties, which can confer distinct chemical and biological properties.
List of Similar Compounds
Pyrazole derivatives: : Various pyrazole-based compounds with different substituents.
Morpholine derivatives: : Compounds containing the morpholine ring with different functional groups.
Properties
IUPAC Name |
2-methyl-2-(4-methyl-1H-pyrazol-5-yl)morpholine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-7-5-11-12-8(7)9(2)6-10-3-4-13-9;;/h5,10H,3-4,6H2,1-2H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEQOJQCTYZSDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2(CNCCO2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.